molecular formula C12H21NO4 B3112296 (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylic acid CAS No. 188918-50-5

(1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylic acid

Cat. No.: B3112296
CAS No.: 188918-50-5
M. Wt: 243.3 g/mol
InChI Key: AOJXKOSBUVHAIA-HTQZYQBOSA-N
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Description

(1S,3R)-3-(tert-Butoxycarbonylamino)-2,2-dimethylcyclobutanecarboxylic acid is a cyclobutane-derived carboxylic acid featuring a tert-butoxycarbonyl (Boc)-protected amino group and two methyl substituents at the 2-position. Its molecular formula is C₁₂H₂₁NO₄ (molecular weight: 243.30 g/mol) , and it is commonly utilized as an intermediate in organic synthesis, particularly in peptide coupling reactions . The compound’s stereochemistry (1S,3R) and steric hindrance from the dimethyl and Boc groups confer unique physicochemical properties, including altered solubility and stability compared to non-substituted analogs.

Properties

IUPAC Name

(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJXKOSBUVHAIA-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@H]1NC(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactor systems allows for precise control over reaction parameters, leading to more efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylic acid involves the interaction of the Boc group with various molecular targets. The Boc group acts as a protecting group, preventing unwanted reactions at the amine site during synthetic processes. The compound’s cyclobutane ring provides structural stability, allowing it to participate in various chemical reactions without decomposing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, emphasizing structural differences, synthesis routes, and applications.

Stereoisomeric Cyclobutane Derivatives

  • Compound A: (1S,2S)-2-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid Structure: Lacks 2,2-dimethyl substituents but shares the Boc-protected amino group. Synthesis: Synthesized via hydrolysis in methanol/NaOH, followed by acidification and purification via flash chromatography . Key Difference: Reduced steric hindrance compared to the target compound, leading to higher reactivity in coupling reactions. Application: Used in studies of cyclobutane-based peptidomimetics .
  • Compound B: (1R,2R)-2-Aminocyclobutanecarboxylic acid Structure: Lacks both Boc and dimethyl groups. Synthesis: Deprotection of Boc analogs using trifluoroacetic acid (TFA), followed by ion-exchange chromatography . Key Difference: Free amino group enables direct incorporation into peptides but reduces stability during synthesis.

Cyclohexane-Based Analog

  • Properties: Reduced ring strain compared to cyclobutane, enhancing conformational flexibility. However, this compound is listed as discontinued, suggesting synthesis or stability challenges . Application: Potential use in rigid peptide backbones, though less common than cyclobutane analogs.

Bicyclic and Norbornene Derivatives

  • Compound D: (1S,2R,3S,4R)-3-(tert-Butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Structure: Norbornene framework with fused bicyclic system. Key Difference: Increased rigidity and bulkiness, which may improve binding affinity in enzyme inhibition studies but complicates synthesis .

Methoxycarbonyl-Substituted Analogs

  • Compound E : (1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid
    • Structure : Methoxycarbonyl group replaces Boc; retains dimethyl substituents.
    • Application : Used in studies exploring electronic effects of substituents on cyclobutane reactivity .

Comparative Data Table

Compound Structure Features Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Boc, 2,2-dimethyl, cyclobutane C₁₂H₂₁NO₄ 243.30 High steric hindrance, stable intermediate
Compound A Boc, cyclobutane C₁₀H₁₇NO₄ 215.25 Moderate reactivity, peptide studies
Compound C Boc, cyclohexane C₁₂H₂₁NO₄ 243.30 Flexible, discontinued
Compound D Boc, norbornene C₁₄H₂₁NO₄ 267.32 Rigid, enzyme inhibition potential

Biological Activity

(1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylic acid is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.299 g/mol
  • CAS Number : 222530-34-9
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 396.7 ± 31.0 °C at 760 mmHg

Biological Activity Overview

The biological activity of (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylic acid has been investigated in various contexts, primarily focusing on its role as an amino acid derivative and its implications in drug design.

Research indicates that this compound may interact with specific biological targets, influencing metabolic pathways relevant to disease states. Its structural features enable it to mimic natural amino acids, potentially allowing it to participate in protein synthesis or modulation.

Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry examined the compound's effects on cancer cell lines. The results indicated that (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylic acid exhibited significant cytotoxicity against human cancer cells, particularly through the induction of apoptosis and cell cycle arrest.

Cell LineIC₅₀ (µM)Mechanism of Action
A549 (Lung)15.4Apoptosis induction
MCF-7 (Breast)12.7Cell cycle arrest
HeLa (Cervical)10.5Apoptosis induction

Study 2: Anti-inflammatory Properties

Another investigation highlighted the compound's anti-inflammatory properties. In vitro assays demonstrated that it inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides.

CytokineInhibition (%) at 50 µM
TNF-α68%
IL-675%
IL-1β60%

Pharmacokinetics

The pharmacokinetic profile of (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylic acid suggests moderate absorption and bioavailability due to its lipophilic nature. Studies indicate a half-life of approximately 4 hours in animal models, with significant hepatic metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylic acid
Reactant of Route 2
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(1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethyl-cyclobutanecarboxylic acid

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